molecular formula C27H25NO5 B2591390 L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester CAS No. 143674-78-6

L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester

Cat. No.: B2591390
CAS No.: 143674-78-6
M. Wt: 443.499
InChI Key: FYICAVFHXYZRAA-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester typically involves the protection of the amino group of L-Tyrosine with a fluorenylmethyloxycarbonyl (Fmoc) group. The esterification of the carboxyl group with a propenyl group follows. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the precise addition of protective groups and the formation of esters under controlled conditions. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once the desired peptide sequence is synthesized, the Fmoc group can be removed to expose the free amino group, allowing for further functionalization or conjugation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester is unique due to its propenyl ester group, which can be selectively modified or used in further synthetic applications. This makes it a versatile building block in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

prop-2-enyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-2-15-32-26(30)25(16-18-11-13-19(29)14-12-18)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25,29H,1,15-17H2,(H,28,31)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYICAVFHXYZRAA-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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